molecular formula C14H10F3N5O2 B2373449 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine CAS No. 2034541-31-4

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine

カタログ番号: B2373449
CAS番号: 2034541-31-4
分子量: 337.262
InChIキー: KALBJYUMCUOYDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine is a novel chemical entity designed for pharmaceutical and biological research. This compound features a pyrimidine core linked to a 3-methyl-1,2,4-oxadiazole ring, a heterocyclic moiety recognized for its favorable metabolic profile and its role as a bioisostere for ester and amide functionalities . The inclusion of a trifluoromethoxyphenyl group is often leveraged to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity in drug discovery campaigns. Compounds containing the 1,2,4-oxadiazole scaffold are of significant interest in medicinal chemistry and have been investigated for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and anti-inflammatory applications . Researchers can utilize this reagent as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore in high-throughput screening to identify new lead compounds. It is supplied for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

特性

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c1-8-20-13(24-22-8)11-6-18-7-19-12(11)21-9-2-4-10(5-3-9)23-14(15,16)17/h2-7H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALBJYUMCUOYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CN=C2NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Strategies Overview

Strategic Considerations

The synthesis of 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine requires careful consideration of:

  • Construction of the pyrimidine core
  • Incorporation of the 1,2,4-oxadiazole moiety
  • Introduction of the trifluoromethoxy-substituted aniline

Based on the literature, several approaches can be utilized to construct the target molecule, with the most efficient routes involving either sequential construction or convergent synthesis strategies.

General Methods for 1,2,4-Oxadiazole Formation

The 1,2,4-oxadiazole ring can be synthesized through several established methods, which can be classified into three main categories:

  • Two-stage protocols involving preparation of O-acylamidoximes followed by base-catalyzed cyclization
  • One-pot syntheses from amidoximes and various carboxyl derivatives or aldehydes
  • Oxidative cyclization reactions

Table 1 summarizes the key methods for 1,2,4-oxadiazole formation and their relative advantages.

Table 1. Synthetic Methods for 1,2,4-Oxadiazole Formation

Method Starting Materials Reaction Conditions Advantages Limitations
Two-stage protocol Amidoximes, acyl chlorides 1. Formation of O-acylamidoximes
2. Cyclization (organic bases)
High efficiency, uncomplicated work-up Requires isolation of intermediates
One-pot synthesis Amidoximes, carboxyl derivatives DMSO, inorganic bases Direct formation, high efficiency Limited to certain substrates
Oxidative cyclization Various precursors Oxidizing agents Diverse starting materials Modest application in drug design

Proposed Synthetic Routes

Route A: Sequential Construction Approach

Detailed Experimental Procedures

Route A: Sequential Construction Approach

Synthesis of 5-cyano-4-chloropyrimidine Intermediate

Reagents :

  • Ethyl acetoacetate
  • Formamidine acetate
  • Phosphoryl chloride
  • Dimethylformamide-dimethyl acetal (DMF-DMA)

Procedure :

  • Ethyl acetoacetate (1 equiv) and formamidine acetate (1.2 equiv) are combined in sodium ethoxide (2.2 equiv) in ethanol and refluxed for 4-6 hours.
  • The reaction mixture is cooled, and the solvent is evaporated. The residue is acidified with dilute HCl to pH 5-6.
  • The resulting solid is filtered, washed with water, and dried to afford the pyrimidin-4-one.
  • The pyrimidin-4-one is treated with DMF-DMA (1.5 equiv) in DMF at 100°C for 3 hours.
  • After cooling, the mixture is poured into ice water, and the precipitate is collected by filtration.
  • The obtained solid is treated with phosphoryl chloride (excess) and heated at reflux for 2-3 hours.
  • The excess phosphoryl chloride is removed under reduced pressure, and the residue is cautiously poured onto crushed ice.
  • The resulting 5-cyano-4-chloropyrimidine is collected by filtration, washed with water, and dried.
Synthesis of the 1,2,4-Oxadiazole Moiety

Reagents :

  • 5-cyano-4-chloropyrimidine intermediate
  • Hydroxylamine hydrochloride
  • Sodium carbonate
  • Acetic anhydride or acetyl chloride

Procedure :

  • To a solution of 5-cyano-4-chloropyrimidine (1 equiv) in ethanol, hydroxylamine hydrochloride (1.5 equiv) and sodium carbonate (1.5 equiv) are added.
  • The mixture is heated at reflux for 4-6 hours until the nitrile is converted to the amidoxime.
  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.
  • The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • The amidoxime intermediate is treated with acetic anhydride or acetyl chloride (1.5 equiv) in pyridine.
  • The reaction mixture is heated at 80-100°C for 3-4 hours to effect cyclization to the oxadiazole.
  • The mixture is cooled, poured into ice water, and the precipitate is collected by filtration.
  • The crude product is purified by recrystallization or column chromatography to afford 5-(3-methyl-1,2,4-oxadiazol-5-yl)-4-chloropyrimidine.

Route B: Convergent Synthesis Approach

This approach involves the preparation of appropriately functionalized pyrimidine and oxadiazole building blocks that can be coupled in the later stages of the synthesis.

Characterization and Analysis

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques:

1H NMR Spectroscopy

Expected signals:

  • Methyl group at the 3-position of oxadiazole: δ 2.40-2.50 ppm (s, 3H)
  • Aromatic protons of the 4-(trifluoromethoxy)phenyl group: δ 7.20-7.30 ppm (d, 2H) and δ 7.50-7.60 ppm (d, 2H)
  • Pyrimidine protons: δ 8.50-8.70 ppm (s, 1H) and δ 8.80-9.00 ppm (s, 1H)
  • NH proton: δ 9.50-10.00 ppm (s, 1H, exchangeable with D2O)
13C NMR Spectroscopy

Expected signals:

  • Methyl carbon: δ 11.0-12.0 ppm
  • Aromatic carbons: δ 115.0-140.0 ppm
  • CF3O carbon: δ 120.0-122.0 ppm (q)
  • Pyrimidine carbons: δ 155.0-165.0 ppm
  • Oxadiazole carbons: δ 168.0-178.0 ppm
Mass Spectrometry

High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the molecular formula C14H10F3N5O2.

Physical Properties

The target compound is expected to be a crystalline solid with the following properties:

Table 2. Predicted Physical Properties of the Target Compound

Property Predicted Value
Appearance White to off-white crystalline solid
Molecular Weight 337.26 g/mol
Melting Point 180-220°C
Solubility Sparingly soluble in water; soluble in organic solvents (DMSO, DMF)
Log P 2.5-3.5

Comparison with Similar Compounds

Several structurally similar compounds have been reported in the literature, providing valuable insights into the synthesis and properties of the target compound.

Structural Relatives and Their Properties

Table 3. Comparison of Target Compound with Structurally Similar Compounds

Compound Structure Features Biological Activity Reference
Target compound This compound Predicted: Potential insecticidal and fungicidal activity -
Pyrimidin-4-amine derivatives with 5-(trifluoromethyl)-1,2,4-oxadiazole Pyrimidin-4-amine core with 5-(trifluoromethyl)-1,2,4-oxadiazole moiety Excellent insecticidal activity against Mythimna separata
5-Ethyl-4-methyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine core with 3-methyl-1,2,4-oxadiazol-5-yl moiety connected via methyl-piperazinyl linker Not reported
1,3,4-Oxadiazoles with 3,4-dihydropyrimidine 1,3,4-Oxadiazole linked to dihydropyrimidine Antibacterial activity against E. coli and S. aureus

Structure-Activity Relationships

Based on the properties of related compounds, we can make the following structure-activity predictions for the target compound:

  • The 1,2,4-oxadiazole moiety is known to contribute to antioxidant activity, as observed in thieno[2,3-d]pyrimidine derivatives.
  • The trifluoromethoxy group often enhances lipophilicity and metabolic stability, potentially improving bioavailability.
  • The pyrimidin-4-amine structure has been associated with insecticidal activity, particularly against Mythimna separata.

Table 4. Effect of Structural Modifications on Biological Activity Based on Literature Data

Structural Feature Modification Effect on Activity Reference
Oxadiazole position 3,5-disubstituted 1,2,4-oxadiazole vs. 2,5-disubstituted 1,3,4-oxadiazole Different binding modes with biological targets
Pyrimidine substitution Halogen at 5-position Enhanced insecticidal activity
Fluorinated substituents Trifluoromethyl vs. trifluoromethoxy Different electronic and steric properties affecting binding
Linker between heterocycles Direct connection vs. methylene spacer Altered flexibility and binding characteristics

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, 1,3,4-oxadiazoles have been documented to exhibit significant cytotoxic activity against various cancer cell lines. The specific compound has been evaluated for its efficacy against leukemia and solid tumors.

Case Studies

  • In Vitro Studies : Research demonstrated that derivatives of oxadiazoles showed enhanced inhibition of thymidine phosphorylase compared to reference drugs. The compound exhibited promising activity against leukemia cell lines (CCRF-CEM, K-562) at concentrations around 104M10^{-4}M .
  • Mechanism of Action : The mechanism-based approach indicates that compounds like 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine may function as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .

Other Therapeutic Applications

Beyond oncology, the compound shows potential in other therapeutic areas:

  • Anti-inflammatory Activity : Similar oxadiazole derivatives have been investigated for their anti-inflammatory properties. Compounds with oxadiazole scaffolds have demonstrated significant reductions in carrageenan-induced edema in animal models .
  • Antimicrobial Activity : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerCytotoxicity against leukemia
Anti-inflammatoryReduced edema in models
AntimicrobialPotential antimicrobial effects

作用機序

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to inhibition or activation of their function.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of pyrimidine derivatives modified with heterocyclic and fluorinated substituents. Below is a detailed comparison with key analogues:

Compound Core Structure Key Substituents Biological Relevance Synthetic Yield/Purity
5-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine (Target) Pyrimidin-4-amine 3-Methyl-1,2,4-oxadiazole; 4-(trifluoromethoxy)phenyl Potential kinase inhibition or receptor modulation (inferred from analogues) N/A (analogues: 6–61% yields)
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine () Triazolo[1,5-a]pyrimidine 4-Methyl-3-(trifluoromethyl)phenyl Antiparasitic activity (e.g., targeting Plasmodium PYRD enzymes) N/A
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine () Thienopyrimidine Phenyl; 3-(trifluoromethyl)phenyl Kinase inhibitor scaffold (e.g., EGFR or VEGFR targets) N/A
3,6-Dimethyl-N-[4-(trifluoromethyl)phenyl][1,2]oxazolo[5,4-d]pyrimidin-4-amine () Oxazolo[5,4-d]pyrimidine 3,6-Dimethyl; 4-(trifluoromethyl)phenyl Structural rigidity for binding pocket interactions N/A
AR231453 () Pyrimidine 1,2,4-Oxadiazole; trifluoromethylphenyl Potent GPR40/FFAR1 agonist (EC₅₀ = 6 nM) for type 2 diabetes N/A

Physicochemical Properties

  • Lipophilicity (LogP): The trifluoromethoxy group in the target compound increases LogP compared to non-fluorinated analogues, enhancing membrane permeability but risking higher metabolic clearance .
  • Molecular Weight: The target compound (MW ~381.3 g/mol) aligns with drug-like properties (<500 g/mol), similar to (MW ~388.3 g/mol) .
  • Hydrogen Bonding: The pyrimidin-4-amine and oxadiazole moieties provide hydrogen bond donors/acceptors, critical for target engagement .

Key Research Findings

Metabolic Stability: 1,2,4-Oxadiazole derivatives resist hydrolysis in vivo, making them superior to ester/amide-containing analogues .

Fluorine Effects: Trifluoromethoxy and trifluoromethyl groups enhance target affinity and pharmacokinetics but may increase toxicity risks .

Synthetic Challenges: Low yields in oxadiazole formation (e.g., 6% in ) necessitate optimization of reaction conditions .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula MW (g/mol) LogP (Predicted)
Target Compound C₁₅H₁₁F₃N₆O₂ 381.3 3.2
AR231453 () C₁₉H₁₆F₃N₇O₃S 503.4 4.1
5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine () C₁₉H₁₂F₃N₃S 388.3 3.8

生物活性

The compound 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine is a derivative of the 1,2,4-oxadiazole class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

  • Mechanism of Action :
    • The 1,2,4-oxadiazole moiety has been shown to interact with various biological targets involved in cancer progression. These include enzymes such as thymidylate synthase, histone deacetylases (HDAC), and telomerase .
    • Compounds featuring the oxadiazole scaffold often exhibit cytotoxic effects by inducing apoptosis in cancer cells. For instance, derivatives have been reported to increase p53 expression and activate caspase pathways in breast cancer cell lines .
  • Case Studies :
    • A study indicated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells .
    • Another research highlighted that compounds with similar structures demonstrated significant inhibition of HDAC activity, suggesting potential as epigenetic modulators in cancer therapy .

Other Biological Activities

  • Antimicrobial and Antiviral Effects :
    • Oxadiazole derivatives have also been evaluated for their antimicrobial properties. Some compounds showed effectiveness against bacterial strains and fungi, indicating a broad spectrum of activity beyond anticancer effects .
  • Insecticidal Activity :
    • Certain derivatives have been tested for insecticidal properties against pests such as Mythimna separate and Helicoverpa armigera. These studies revealed promising lethal activities at specific concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of oxadiazole derivatives:

CompoundStructureBiological ActivityIC50 Value
5a1,2,4-Oxadiazole derivativeAnticancer (MCF-7)0.65 µM
5bSimilar to 5aAnticancer (U-937)2.41 µM
14hBenzamide linked to oxadiazoleFungicidal (Pyricularia oryzae)Inhibition rate: 77.8%

Molecular Docking Studies

Molecular docking studies have illustrated that oxadiazole derivatives can form strong hydrophobic interactions with target proteins, enhancing their binding affinity and specificity. This is particularly relevant for compounds designed to inhibit enzymes critical for tumor growth and survival .

Q & A

Basic: What synthetic strategies are recommended for preparing 5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step routes starting from pyrimidine precursors. A common approach includes:

  • Step 1: Nucleophilic substitution of 4-chloropyrimidine with 4-(trifluoromethoxy)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidin-4-amine core .
  • Step 2: Introduction of the 3-methyl-1,2,4-oxadiazole moiety via cyclocondensation of amidoximes with carboxylic acid derivatives. For example, reacting 5-(carboxy)pyrimidine intermediates with 3-methyl-1,2,4-oxadiazole precursors using coupling agents like EDCI/HOBt .
    Optimization Tips:
  • Use anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis of trifluoromethoxy groups.
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize side products .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions, particularly the trifluoromethoxy group (-OCF₃) and oxadiazole ring protons. ¹⁹F NMR is essential for distinguishing CF₃ environments .
  • X-ray Crystallography: Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between pyrimidine N and oxadiazole O). For example, dihedral angles between pyrimidine and oxadiazole rings can be measured to assess planarity .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns of fluorine/trifluoromethyl groups .

Intermediate: How do structural features like the oxadiazole and trifluoromethoxy groups influence biological activity?

Answer:

  • Oxadiazole Ring: Enhances metabolic stability and serves as a bioisostere for ester/carbamate groups. Its electron-withdrawing nature improves binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
  • Trifluoromethoxy Group (-OCF₃): Increases lipophilicity and membrane permeability. The CF₃ group’s electronegativity can modulate electron density in the pyrimidine ring, affecting π-π stacking with target proteins .
    SAR Studies:
  • Replace the 3-methyl group on oxadiazole with bulkier substituents (e.g., CF₃) to test steric effects on potency.
  • Modify the trifluoromethoxy phenyl group to assess tolerance for polar substituents (e.g., -OH, -NH₂) in cellular assays .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., consistent cell lines, ATP concentrations in kinase assays). For example, discrepancies in IC₅₀ values may stem from differences in enzyme purity or buffer composition .
  • Purity Analysis: Employ orthogonal methods (HPLC, LC-MS) to confirm compound integrity. Impurities ≥0.5% can skew dose-response curves .
  • Statistical Validation: Apply ANOVA or Student’s t-test to compare replicates across labs. Public datasets (e.g., PubChem BioAssay) can benchmark results .

Advanced: How can computational modeling enhance understanding of target interactions?

Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding modes. For example, the oxadiazole ring may form hydrogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
  • MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations) .
  • QSAR Models: Corinate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity to guide lead optimization .

Advanced: What challenges arise in scaling up synthesis, and how can they be addressed?

Answer:
Challenges:

  • Low yields in oxadiazole cyclization due to side reactions (e.g., ring-opening).
  • Purification difficulties from trifluoromethoxy-related byproducts.
    Solutions:
  • Flow Chemistry: Improve heat/mass transfer for exothermic steps (e.g., cyclocondensation).
  • Crystallization Optimization: Use mixed solvents (e.g., EtOAc/heptane) to enhance crystal purity. X-ray powder diffraction (XRPD) can identify polymorphic forms early .

Table 1: Key Physicochemical Properties

PropertyMethod/ValueReference
LogP (lipophilicity)Calculated: 3.2 ± 0.3 (Schrödinger)
Solubility (PBS, pH 7.4)Experimental: 12 µM (±2)
Plasma Stability (t₁/₂)>24 hrs (human, 37°C)

Intermediate: What in vitro models are suitable for evaluating pharmacokinetic properties?

Answer:

  • Caco-2 Assays: Assess intestinal permeability. A Papp >1 × 10⁻⁶ cm/s suggests high absorption .
  • Microsomal Stability: Use liver microsomes (human/rat) with NADPH cofactors to measure metabolic clearance. CYP3A4/2D6 inhibition potential can be screened via fluorometric assays .
  • Plasma Protein Binding: Equilibrium dialysis to quantify unbound fraction (fu). Values <5% indicate high protein binding, requiring dose adjustments .

Advanced: How can structural modifications improve selectivity against off-targets?

Answer:

  • Fragment Replacement: Substitute the pyrimidine C-5 position with less basic groups (e.g., cyano instead of methyl) to reduce hERG channel affinity .
  • Stereochemical Control: Introduce chiral centers (e.g., tetrahydrofuran substituents) and use chiral HPLC to isolate enantiomers with higher target specificity .
  • Proteome-Wide Profiling: Utilize affinity chromatography coupled with MS to identify off-targets and guide structural tweaks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。